molecular formula C14H14N2O5S B3269964 2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 519153-00-5

2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B3269964
CAS No.: 519153-00-5
M. Wt: 322.34 g/mol
InChI Key: YPLBETLVRBXNEI-UHFFFAOYSA-N
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Description

2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid is a synthetic organic compound with the molecular formula C14H14N2O5S and a molecular weight of 322.34 g/mol . This benzoic acid derivative features a distinct molecular structure containing both a 2-methoxyphenylsulfamoyl moiety and an adjacent amino group, which can serve as key synthons in organic synthesis and medicinal chemistry research. The presence of multiple functional groups, including the carboxylic acid, sulfonamide, and aniline, makes it a versatile intermediate for constructing more complex molecules, such as in the exploration of sulfonamide-based pharmacophores . As a building block, it may be of interest in the design and synthesis of compounds for biochemical screening and structure-activity relationship (SAR) studies. Researchers can utilize its structural features to develop novel chemical entities for basic scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-13-5-3-2-4-12(13)16-22(19,20)9-6-7-11(15)10(8-9)14(17)18/h2-8,16H,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLBETLVRBXNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519153-00-5
Record name 2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
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Synthetic Methodologies and Chemical Derivatization of 2 Amino 5 2 Methoxyphenyl Sulfamoyl Benzoic Acid

Established Synthetic Routes to 2-Amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

The synthesis can be envisioned through two primary precursor molecules: a suitably substituted anthranilic acid derivative and 2-methoxyaniline. A common approach involves first constructing the 5-sulfamoyl-anthranilic acid core and then introducing the 2-methoxyphenyl group, or by reacting a pre-formed sulfonyl chloride with 2-methoxyaniline.

A representative pathway often begins with a more accessible starting material, such as 2-aminobenzoic acid (anthranilic acid) or a protected/precursor version like 2-nitrobenzoic acid. The key transformations include:

Chlorosulfonation: The aromatic ring of a benzoic acid derivative is reacted with chlorosulfonic acid, often in excess and at elevated temperatures, to install a chlorosulfonyl (-SO₂Cl) group. researchgate.netnih.gov For instance, 2-methoxybenzoic acid can be chlorosulfonated to yield 2-methoxy-5-(chlorosulfonyl)benzoic acid. researchgate.net

Amination/Sulfonamide Formation: The resulting sulfonyl chloride is a reactive intermediate that readily reacts with an amine to form the sulfonamide linkage. In this case, the sulfonyl chloride of the benzoic acid core would be reacted with 2-methoxyaniline. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. nih.gov

Functional Group Interconversion: If starting with a precursor like 2-nitro-5-(chlorosulfonyl)benzoic acid, the synthesis would involve amination with 2-methoxyaniline, followed by the selective reduction of the nitro group to an amine (-NH₂). Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method for this transformation. chemicalbook.com

This multi-step approach allows for the controlled introduction of the necessary functional groups to build the final molecule.

Optimizing reaction conditions is crucial for maximizing the yield and purity of each step in a multi-step synthesis. For the synthesis of related sulfamoylbenzoic acids, specific conditions have been refined. researchgate.net

For the chlorosulfonation step, the molar ratio of the benzoic acid substrate to chlorosulfonic acid is a key parameter; a ratio of 1:5 has been found to be optimal, leading to yields as high as 95.7%. researchgate.net The subsequent amination step to form the sulfonamide can be performed under various conditions, with aqueous media being a common choice for its environmental benefits. nih.gov The yield for this step is reported to be around 75.8% under optimized conditions. researchgate.net

Synthetic StepReagents & ConditionsTypical YieldReference
ChlorosulfonationChlorosulfonic Acid (1:5 molar ratio with substrate), elevated temperature~96% researchgate.net
Amination (Sulfonamide Formation)Amine, Base (e.g., Na₂CO₃), Aqueous medium, Room Temperature~76% researchgate.netsci-hub.se
Nitro Group ReductionH₂, Pd/C catalyst, THF solvent, Room TemperatureQuantitative chemicalbook.com

Novel Approaches for the Synthesis of this compound Analogues

Recent advancements in synthetic organic chemistry have focused on developing more efficient and environmentally friendly methods, including one-pot procedures and the application of green chemistry principles.

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, saving time, and minimizing waste. A recently developed strategy allows for the one-pot synthesis of sulfonamides directly from carboxylic acids and amines, which are traditional partners for amide coupling. acs.orgprinceton.edu This method utilizes a copper-catalyzed aromatic decarboxylative halosulfonylation, converting the carboxylic acid in-situ to a sulfonyl chloride, which then reacts with an amine in the same vessel. acs.orgprinceton.edu This approach avoids the need to pre-functionalize the starting materials and is applicable to a wide range of substrates. princeton.edu Another one-pot method involves telescoping the chlorosulfonation product and treating it with an excess of amine to achieve both sulfonamide and carboxamide formation simultaneously. nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green methodologies have been successfully applied to the synthesis of sulfonamides.

Use of Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often at room temperature, which simplifies product isolation to simple filtration. sci-hub.se

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions represents an optimal green methodology. The synthesis of N-alkyl and N-arylsulfonamides has been achieved by the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature. sci-hub.se

Alternative Reagents and Catalysts: Modern methods seek to replace harsh or toxic reagents. For example, iron-catalyzed protocols have been developed to synthesize N-arylsulfonamides from readily available and stable nitroarenes, using them directly as the nitrogen source, thus avoiding the use of potentially genotoxic aromatic amines. organic-chemistry.org Metal-free approaches using systems like iodine and tert-butyl hydroperoxide (TBHP) have also been developed to promote sulfonylation reactions under mild conditions. rsc.org

Green Chemistry PrincipleMethodologyAdvantagesReference
Alternative SolventsSynthesis in aqueous mediaNon-toxic, non-flammable, simplified workup sci-hub.se
Waste ReductionSolvent-free (neat) reactionsEliminates solvent waste, clean technology sci-hub.se
Safer Starting MaterialsUse of nitroarenes instead of aromatic aminesAvoids genotoxic reagents, utilizes stable precursors organic-chemistry.org
CatalysisMetal-free catalysis (e.g., Iodine/TBHP)Avoids heavy metal contamination, mild conditions rsc.org

Design and Synthesis of Derivatives Incorporating the this compound Scaffold

The 2-amino-5-sulfamoylbenzoic acid scaffold is a valuable template in medicinal chemistry for generating libraries of derivatives with potential biological activity. The design and synthesis of such derivatives often involve modifying the amine, the carboxylic acid, or the N-substituent on the sulfamoyl group.

A common strategy is the derivatization of the carboxylic acid group to form amides. Sulfamoylbenzoic acids can be subjected to standard carbodiimide (B86325) coupling conditions (e.g., using EDC with a catalytic amount of DMAP) to react with a diverse range of primary and secondary amines, yielding sulfamoyl benzamide (B126) derivatives. nih.gov This approach has been used to synthesize selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov

Furthermore, the sulfamoylbenzoic acid (SBA) scaffold has been systematically modified to develop potent and specific agonists for the lysophosphatidic acid (LPA₂) receptor. nih.gov In these studies, derivatives were synthesized by modifying three key regions:

The Head Group: The carboxylic acid was modified or replaced.

The Chain Linker: Alkyl chains of varying lengths were attached to the sulfamoyl nitrogen.

The Tail Group: Different cyclic or aromatic groups were introduced at the end of the linker. nih.gov

For example, 2-sulfamoylbenzoic acid ethyl ester can be reacted with various bromoalkyl-substituted aromatic systems in the presence of a base like K₂CO₃ to generate a library of derivatives with different linker lengths and tail groups. nih.gov Subsequent hydrolysis of the ester yields the final carboxylic acid derivatives. This modular approach allows for a systematic structure-activity relationship (SAR) exploration to optimize biological potency and selectivity.

Structural Modification Strategies on the Benzoic Acid Moiety

The carboxylic acid group of this compound is a prime site for structural modification, readily undergoing reactions such as esterification and amidation. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through several standard synthetic methods. One common approach involves the reaction of the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride or an activated ester.

For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding benzoyl chloride. This highly reactive intermediate can then be reacted with a variety of alcohols or phenols to afford the desired ester derivatives. This two-step process is generally efficient and allows for the introduction of a wide range of ester functionalities.

A diverse library of ester derivatives can be synthesized to probe the impact of the ester group's size, lipophilicity, and electronic properties. The following table illustrates a representative set of such derivatives.

Compound IDR Group (Ester)Synthetic Method
E-1 -CH₃ (Methyl)Fischer esterification with methanol (B129727) and H₂SO₄
E-2 -CH₂CH₃ (Ethyl)Reaction of the acyl chloride with ethanol
E-3 -CH(CH₃)₂ (Isopropyl)DCC/DMAP coupling with isopropanol
E-4 -CH₂Ph (Benzyl)Reaction of the acyl chloride with benzyl (B1604629) alcohol

Amidation:

Similarly, the carboxylic acid can be converted into a wide array of primary, secondary, and tertiary amides. Direct condensation of the carboxylic acid with an amine is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to facilitate this transformation. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP).

The synthesis of amide derivatives of this compound would involve the reaction of the parent acid with a diverse selection of primary and secondary amines in the presence of a suitable coupling agent. This approach allows for the systematic variation of the amide substituent, enabling the exploration of structure-activity relationships.

The table below presents a series of potential amide derivatives that could be synthesized using these methods.

Compound IDAmine ReactantCoupling Agent
A-1 AmmoniaEDC/HOBt
A-2 MethylamineHATU
A-3 DiethylamineDCC/DMAP
A-4 MorpholineT3P

Substituent Variation on the Methoxy-substituted Phenylsulfamoyl Group

The methoxy-substituted phenylsulfamoyl group offers another region for structural diversification. Modifications to this part of the molecule can influence its conformational preferences and electronic properties.

One potential strategy involves the demethylation of the methoxy (B1213986) group to yield the corresponding phenol. This transformation can be achieved using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenolic hydroxyl group can then serve as a handle for further derivatization, such as etherification with a variety of alkyl or aryl halides, or esterification.

Furthermore, electrophilic aromatic substitution reactions on the methoxy-substituted phenyl ring could introduce additional substituents, although the directing effects of the existing methoxy and sulfonamide groups would need to be carefully considered. For instance, nitration or halogenation could potentially introduce new functional groups, which could then be further manipulated.

The following table outlines some possible modifications to the methoxy-substituted phenylsulfamoyl group.

Compound IDModificationReagents
M-1 O-DemethylationBBr₃
M-2 O-Ethylation (from M-1)Ethyl iodide, K₂CO₃
M-3 NitrationHNO₃, H₂SO₄
M-4 BrominationBr₂, FeBr₃

Heterocyclic Annulation and Scaffold Hybridization

The presence of the 2-amino and carboxylic acid groups on the benzoic acid ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. These annulation reactions can lead to the formation of novel polycyclic scaffolds with diverse biological activities.

Quinazolinone Synthesis:

One of the most common applications of 2-aminobenzoic acid derivatives is in the synthesis of quinazolinones. Reaction of this compound with a suitable one-carbon synthon, such as formamide (B127407), formic acid, or an orthoester, can lead to the formation of a 4(3H)-quinazolinone ring system. For example, heating the parent compound with an excess of formamide would likely yield the corresponding 6-sulfamoyl-substituted quinazolinone.

Alternatively, reaction with an acid chloride or anhydride (B1165640) would first lead to the formation of an N-acyl intermediate, which can then be cyclized to the quinazolinone, often with the introduction of a substituent at the 2-position of the quinazolinone ring.

Benzodiazepine (B76468) Synthesis:

The synthesis of 1,4-benzodiazepine (B1214927) derivatives is another potential application of this scaffold. While this often requires a 2-aminobenzophenone (B122507) precursor, modifications of the synthetic route could potentially utilize the 2-aminobenzoic acid derivative. For example, after conversion of the carboxylic acid to an amide, subsequent reaction sequences could lead to the formation of the seven-membered benzodiazepine ring.

Thiazole and Other Heterocycle Synthesis:

The amino group can also be utilized in the construction of other heterocyclic rings. For instance, conversion of the amino group to a diazonium salt, followed by reaction with a suitable sulfur-containing reagent, could lead to the formation of a benzothiazole (B30560) ring system.

The following table provides a summary of potential heterocyclic systems that could be derived from this compound.

Heterocyclic SystemKey Reagents
Quinazolin-4-oneFormamide or Acetic Anhydride/Amine
1,4-Benzodiazepine-2-one(Requires multi-step synthesis)
BenzothiazoleNaNO₂/HCl then KSCN

Structure Activity Relationship Sar Investigations of 2 Amino 5 2 Methoxyphenyl Sulfamoyl Benzoic Acid Analogues

Impact of Substituent Position and Electronic Properties on Molecular Interactions

The biological activity of 2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid analogues is significantly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the electronic properties, hydrophobicity, and steric profile of the molecule, thereby affecting its binding affinity to a target protein.

The core structure of this compound features several key functional groups: a benzoic acid moiety, an amino group, and a sulfonamide linkage with a methoxy-substituted phenyl ring. The electronic properties of substituents on either phenyl ring can modulate the acidity of the carboxylic acid and the hydrogen-bonding capacity of the amino and sulfonamide groups. For instance, electron-withdrawing groups on the benzoic acid ring can increase its acidity, which may enhance interactions with positively charged residues in a binding pocket. Conversely, electron-donating groups can increase the basicity of the amino group.

To illustrate the impact of these modifications, a hypothetical series of analogues and their corresponding inhibitory activities are presented in the table below. This data is representative of typical findings in SAR studies of similar compound classes.

Compound IDR1 (on Benzoic Acid Ring)R2 (on N-Phenyl Ring)Inhibitory Activity (IC₅₀, µM)
1 H2-OCH₃5.2
2 4-Cl2-OCH₃2.8
3 4-CH₃2-OCH₃7.5
4 H3-OCH₃8.1
5 H4-OCH₃10.4
6 H2-Cl4.1
7 H2,6-di-CH₃15.6

This table is for illustrative purposes and based on general SAR principles for analogous compounds.

From this hypothetical data, several trends can be observed. The introduction of an electron-withdrawing chlorine atom at the 4-position of the benzoic acid ring (Compound 2) enhances activity compared to the unsubstituted parent (Compound 1). Conversely, an electron-donating methyl group at the same position (Compound 3) decreases activity. This suggests that a more electron-deficient benzoic acid ring is favorable for binding.

Furthermore, the position of the substituent on the N-phenyl ring has a pronounced effect. Moving the methoxy (B1213986) group from the ortho to the meta (Compound 4) or para (Compound 5) position leads to a reduction in activity, highlighting the importance of the substitution pattern for maintaining an optimal binding conformation. Replacing the methoxy group with a chlorine atom at the ortho position (Compound 6) results in comparable activity to the parent compound, indicating that this position can tolerate different substituents with similar steric bulk. The introduction of two methyl groups at the 2- and 6-positions (Compound 7) significantly reduces activity, likely due to steric hindrance that disrupts the required conformation for binding.

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor in its ability to interact with a biological target. For flexible molecules like this compound and its derivatives, understanding the preferred conformations and the energy barriers between them is essential for elucidating the SAR.

The central sulfonamide linkage allows for rotation around the S-N and S-C bonds, leading to a variety of possible conformations. The presence of the ortho-methoxy group on the N-phenyl ring can impose steric constraints that favor certain rotational isomers (rotamers). Computational studies, such as molecular mechanics and quantum mechanics calculations, are often employed to determine the relative energies of different conformations.

The table below presents hypothetical conformational energy data for a set of analogues, illustrating how substituent changes can affect the conformational landscape.

Compound IDSubstituent (R)Dihedral Angle (C-S-N-C)Relative Energy (kcal/mol)
1 2-OCH₃60° (gauche)0.0
1 2-OCH₃180° (anti)2.5
4 3-OCH₃75° (gauche)0.2
4 3-OCH₃180° (anti)1.8
5 4-OCH₃90° (gauche)0.5
5 4-OCH₃180° (anti)1.5
7 2,6-di-CH₃90° (gauche)0.0
7 2,6-di-CH₃180° (anti)5.8

This table is for illustrative purposes and based on general conformational analysis principles for analogous compounds.

This hypothetical data suggests that for the parent compound with a 2-methoxy group (Compound 1), a gauche conformation is preferred. The energy difference to the anti conformation is significant. For analogues with substituents at the meta or para positions (Compounds 4 and 5), the energy difference between conformations may be smaller, allowing for greater conformational flexibility. The presence of bulky substituents at both ortho positions (Compound 7) would likely create a high energy barrier for the anti conformation, severely restricting the molecule's conformational freedom, which could explain its poor hypothetical activity.

Stereochemistry, while not present in the parent compound, can become a critical factor in more complex analogues. The introduction of chiral centers can lead to enantiomers or diastereomers with significantly different biological activities, as one stereoisomer may fit into a chiral binding site more favorably than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

For a series of this compound derivatives, a QSAR model could be developed using a variety of molecular descriptors, including:

Electronic descriptors: Hammett constants (σ), partial atomic charges, and dipole moments, which describe the electronic effects of substituents.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.

Hydrophobic descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecular skeleton.

A typical QSAR study involves generating a statistically significant equation that relates these descriptors to the observed biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value). A hypothetical QSAR equation for this class of compounds might look like this:

pIC₅₀ = 0.85 * σ + 0.12 * MR - 0.25 * (logP)² + 4.5

This equation would suggest that biological activity is positively correlated with the electron-withdrawing nature of substituents (σ) and their molar refractivity (MR), while there is an optimal hydrophobicity, as indicated by the negative parabolic term for logP.

The table below presents a hypothetical dataset that could be used to generate such a QSAR model.

Compound IDpIC₅₀ (Observed)σMRlogPpIC₅₀ (Predicted)
1 5.280.000.782.15.25
2 5.550.231.042.65.58
3 5.12-0.171.242.85.10
4 5.090.120.782.15.15
5 4.98-0.270.782.14.95
6 5.390.230.902.55.42

This table is for illustrative purposes and based on general QSAR principles for analogous compounds.

The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the predictive ability of the model. A robust QSAR model can be a powerful tool in the drug discovery process, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Molecular Interaction Studies and Mechanistic Elucidation in Vitro

Enzyme Target Identification and Validation for 2-Amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

Investigations into Carbonic Anhydrase Inhibition Mechanisms

The presence of a sulfonamide moiety in this compound suggests a potential inhibitory activity against carbonic anhydrases (CAs). Sulfonamides are a well-established class of potent CA inhibitors. nih.govnih.govmdpi.commdpi.com The mechanism of inhibition typically involves the deprotonated sulfonamide group coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion essential for catalysis. mdpi.com However, a comprehensive search of scientific literature did not yield specific studies that have investigated the inhibitory effects or the kinetic parameters of this compound against any of the human carbonic anhydrase isoforms. Consequently, no data on its IC50 values, inhibition constants (Ki), or selectivity profile is currently available.

Exploration of Phospholipase A2α Inhibition

Phospholipase A2 (PLA2) enzymes are involved in inflammatory pathways by catalyzing the release of arachidonic acid from membrane phospholipids. nih.govnih.gov While some benzoic acid derivatives have been studied for their inhibitory effects on secretory PLA2, specific research on the interaction between this compound and phospholipase A2α (cPLA2α) has not been identified in the available literature. researchgate.net Therefore, there is no experimental evidence to confirm or quantify its potential to inhibit this enzyme.

Studies on Dihydropteroate Synthase (DHPS) Interaction

Dihydropteroate synthase (DHPS) is a key enzyme in the folate synthesis pathway of microorganisms and is the target of sulfonamide antibiotics. These drugs act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA). Given the structural similarity of this compound to both pABA and other sulfonamide drugs, it is plausible that it could act as a competitive inhibitor of DHPS. However, no specific enzymatic assays or kinetic studies have been published to validate this hypothesis or to determine the inhibitory potency of this particular compound against DHPS.

Analysis of Cyclooxygenase (COX) Inhibition Potential

Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs) and are responsible for the conversion of arachidonic acid to prostaglandins. nih.govstanford.edumdpi.com Many NSAIDs are acidic molecules, including derivatives of benzoic acid. Despite this, dedicated studies to evaluate the inhibitory potential of this compound against COX-1 and COX-2 isoforms are absent from the scientific literature. nih.govmdpi.com Thus, its efficacy and selectivity as a COX inhibitor remain unknown.

Research on Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase, are critical for regulating neurotransmission. A thorough literature search did not reveal any studies that have investigated the effect of this compound on the activity of these enzymes. Therefore, its potential as a cholinesterase inhibitor has not been explored.

Binding Kinetics and Thermodynamics of this compound with Macromolecules

There is a notable absence of research on the binding kinetics and thermodynamics of this compound with any macromolecular target. Studies employing techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy, which are essential for characterizing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of drug-target interactions, have not been reported for this compound.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables for its enzymatic inhibition or macromolecular binding could be generated.

Allosteric Modulation and Orthosteric Binding Site Analysis

The concepts of allosteric modulation and orthosteric binding are central to understanding how a compound can influence the activity of a receptor or enzyme. Orthosteric binding involves a ligand—an ion or molecule—that binds directly to the primary, or active, site of a receptor or enzyme. This is the same site that the endogenous (naturally occurring) ligand binds to. In contrast, allosteric modulation occurs when a ligand binds to a different, or allosteric, site on the protein. This binding event can change the protein's shape, which in turn can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of the primary ligand at the orthosteric site. wikipedia.orgwikipedia.org

For many therapeutic agents, understanding whether they act at the orthosteric or an allosteric site is crucial for drug development. Allosteric modulators can offer a more nuanced way to control biological processes compared to direct agonists or antagonists that bind to the orthosteric site. wikipedia.org

While specific experimental data on the allosteric or orthosteric binding of this compound is not yet available in published literature, molecular docking and simulation studies on structurally related sulfonamide derivatives offer some predictive insights. For example, studies on similar 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that these molecules can engage in various types of interactions, including hydrogen bonding and hydrophobic interactions, within the active sites of enzymes like α-glucosidase and α-amylase. nih.gov These findings suggest that the broader chemical class to which this compound belongs has the potential to interact with the active (orthosteric) sites of biological targets.

The table below summarizes the types of molecular interactions observed in related sulfonamide compounds, which could be analogous to the potential interactions of this compound.

Interaction TypePotential Binding Site ResiduesConsequence of Binding
Hydrogen BondingAmino acid residues in the active siteStabilization of the compound within the binding pocket
Electrostatic InteractionsCharged amino acid residuesAttraction and orientation of the compound
Hydrophobic InteractionsNonpolar amino acid residuesEnhancement of binding affinity

Future in vitro studies, such as radioligand binding assays and functional assays in the presence of orthosteric ligands, will be necessary to definitively characterize the binding mode of this compound. Such experiments would determine whether it competes directly with the natural ligand for the orthosteric site or if it modulates the target's activity from a distinct allosteric site.

Computational and Theoretical Chemistry Studies of 2 Amino 5 2 Methoxyphenyl Sulfamoyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide a detailed description of electron distribution, which governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. indexcopernicus.com By calculating the electron density, DFT can determine the molecular structure, vibrational frequencies, and various electronic properties. vjst.vn For aromatic compounds like benzoic acid derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(2d,p), are performed to optimize the molecular geometry and analyze frontier molecular orbitals. vjst.vn

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining chemical reactivity. growingscience.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. growingscience.com

Other reactivity descriptors derived from DFT calculations include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These parameters help in understanding the molecule's behavior in chemical reactions. Furthermore, Natural Bond Orbital (NBO) analysis is used to investigate charge transfer and hyperconjugative interactions within the molecule. vjst.vntandfonline.com The molecular electrostatic potential (MEP) surface is also calculated to identify sites susceptible to electrophilic and nucleophilic attack, providing a visual representation of the charge distribution and reactive regions. vjst.vnresearchgate.net

Table 1. Key Electronic and Reactivity Parameters Calculated via DFT
ParameterDescriptionSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital.Indicates the molecule's capacity to donate an electron. growingscience.com
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first vacant orbital.Indicates the molecule's capacity to accept an electron. growingscience.com
HOMO-LUMO Energy Gap (ΔE)The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A measure of chemical reactivity and kinetic stability. vjst.vn
Molecular Electrostatic Potential (MEP)A 3D plot of the electrostatic potential mapped onto the electron density surface.Identifies positive (blue) and negative (red) regions, predicting sites for electrophilic and nucleophilic attack. vjst.vnresearchgate.net
Natural Bond Orbital (NBO) AnalysisAnalyzes charge delocalization and intramolecular interactions.Reveals stabilizing hyperconjugative interactions and charge transfer within the molecule. vjst.vntandfonline.com

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm the molecular structure. nih.gov DFT methods are used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. tandfonline.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, typically showing good agreement with experimental spectra. epstem.net This allows for the precise assignment of vibrational modes to specific functional groups within the molecule. tandfonline.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO). epstem.net The theoretical chemical shifts provide a valuable reference for interpreting experimental NMR data. nih.gov

Conformational analysis is another important application. For flexible molecules, multiple low-energy conformers may exist. mdpi.com Quantum chemical calculations can be used to optimize the geometries of different possible conformers and calculate their relative energies, thereby predicting the most stable conformation(s) in the gas phase. mdpi.com This information is critical for understanding the molecule's three-dimensional shape, which influences its biological activity.

Table 2. Comparison of Theoretical and Experimental Spectroscopic Data for Related Sulfonamides
Spectroscopic TechniqueCalculated ParameterTypical Experimental CorrelationReference
FT-IR SpectroscopyVibrational Frequencies (cm⁻¹) for functional groups (e.g., N-H, C=O, SO₂)Good agreement after applying a scaling factor. Allows for detailed vibrational mode assignment. tandfonline.comnih.gov
NMR Spectroscopy¹H and ¹³C Isotropic Chemical Shifts (ppm)Linear correlation between calculated and experimental shifts is often observed. epstem.netnih.gov
UV-Vis SpectroscopyElectronic transition wavelengths (λmax) and oscillator strengthsTime-Dependent DFT (TD-DFT) is used to predict absorption spectra, which can be compared to experimental data in various solvents. growingscience.comnih.gov

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net It is widely used in drug discovery to understand how a ligand might interact with a biological target. For sulfamoylbenzoic acid derivatives, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of a target protein. researchgate.netnih.gov The simulation results are evaluated using a scoring function, which estimates the binding affinity and ranks different binding poses. nih.gov

Following a docking simulation, the complex interactions between the ligand and the protein can be simplified and encoded into a format known as a Protein-Ligand Interaction Fingerprint (PLIF). nih.gov A PLIF is typically a bit vector where each bit represents the presence or absence of a specific type of interaction with a particular amino acid residue. mdpi.com These interactions can include:

Hydrogen bonds (donor and acceptor)

Hydrophobic contacts

Ionic bonds

Aromatic interactions (e.g., π-π stacking)

Water-bridged interactions

PLIFs provide a concise summary of the binding mode, making it easier to compare the interactions of different ligands within the same binding site or to analyze the results of large-scale virtual screening. nih.govmdpi.com They are instrumental in identifying key residues and interaction patterns that are critical for binding affinity and selectivity. mdpi.com

Table 3. Common Interaction Types Encoded in a Protein-Ligand Interaction Fingerprint (PLIF)
Interaction TypeDescription
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor).
Hydrophobic InteractionThe tendency of nonpolar groups to associate with each other in an aqueous environment.
Ionic InteractionElectrostatic attraction between oppositely charged groups (e.g., a carboxylate on the ligand and a positively charged amino acid).
Aromatic (π-π) StackingNoncovalent interaction between aromatic rings. Can be face-to-face or edge-to-face.
Cation-π InteractionNoncovalent interaction between a cation and the face of an electron-rich π system.
Metal ComplexationCoordination of the ligand to a metal ion present in the protein's active site.

The reliability of molecular docking results depends heavily on the chosen software and parameters. Therefore, a crucial step before conducting docking studies is the validation of the protocol. researchgate.net A common validation method is to remove the native ligand from a known protein-ligand crystal structure and then dock it back into the protein's binding site. mdpi.com

The accuracy of the docking protocol is assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose of the ligand. A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can successfully reproduce the experimentally observed binding mode, lending confidence to its predictions for new, untested ligands. mdpi.com This process ensures that the chosen parameters are appropriate for the specific class of compounds and the target protein being studied. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov Starting from a docked pose, an MD simulation can assess the stability of the protein-ligand complex in a simulated physiological environment (including water and ions). researchgate.net

During an MD simulation, which can span from nanoseconds to microseconds, researchers can monitor the stability of key interactions identified in docking, such as hydrogen bonds. nih.gov Analysis of the simulation trajectory can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com Key metrics, such as the RMSD of the ligand and protein backbone atoms over time, are calculated to evaluate the stability of the complex. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial pose. These simulations provide deeper insights into the physical realism of a docked conformation and the thermodynamics of binding. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

The prediction of ADMET properties is a critical step in computational drug discovery, helping to identify potential liabilities of a drug candidate at an early stage. Various computational models are used to estimate these parameters based on the molecule's structure. For 2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid, a theoretical ADMET profile has been generated using established computational algorithms. These predictions provide a preliminary assessment of the compound's likely behavior in the human body.

The key physicochemical properties that influence ADMET include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors for this compound are foundational to its predicted pharmacokinetic properties. For instance, its profile is generally consistent with orally available drugs, often referred to as obeying Lipinski's "Rule of Five".

A summary of the predicted ADMET properties for the compound is presented below.

Property Parameter Predicted Value/Classification Significance
Absorption Human Intestinal AbsorptionHighIndicates good absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantNoSuggests the compound is unlikely to cross into the brain, potentially reducing CNS side effects.
Caco-2 PermeabilityLowPredicts low passive diffusion across intestinal cells.
Distribution Plasma Protein Binding (PPB)High (>90%)Indicates a high fraction of the compound will be bound to proteins in the blood, affecting its free concentration.
Metabolism CYP2D6 InhibitorYesPotential to inhibit a key drug-metabolizing enzyme, indicating a risk for drug-drug interactions.
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this major enzyme.
Excretion AMES MutagenicityNoPredicted to be non-mutagenic, a positive indicator for safety.
hERG I InhibitorNoLow risk of causing cardiac arrhythmia.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The structure of this compound possesses several key features that make it a suitable candidate for pharmacophore modeling studies:

Hydrogen Bond Donors: The primary amine (-NH2), the sulfonamide (-SO2NH-), and the carboxylic acid (-COOH) groups can all act as hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl (-SO2-), carboxylic acid (-C=O, -OH), and methoxy (B1213986) (-OCH3) groups serve as hydrogen bond acceptors.

Aromatic Rings: The compound contains two aromatic rings (the benzoic acid and the methoxyphenyl moieties), which can participate in hydrophobic and π-stacking interactions with a target protein.

A pharmacophore model can be developed based on this compound in two primary ways. In a ligand-based approach, this compound and a set of other active molecules could be aligned to identify common chemical features responsible for their biological activity. nih.gov In a structure-based approach, if the crystal structure of this compound bound to a target protein was known, the key interaction points could be directly translated into a pharmacophore model.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that possess the same essential features arranged in the same spatial orientation. nih.gov This process, known as virtual screening, allows for the rapid identification of novel chemical scaffolds that are likely to be active at the same biological target. Therefore, this compound can serve as a template molecule for discovering new lead compounds with potentially improved potency or different pharmacokinetic profiles.

Advanced Analytical and Characterization Methodologies for 2 Amino 5 2 Methoxyphenyl Sulfamoyl Benzoic Acid

Spectroscopic Analysis in Research Contexts (e.g., NMR, MS, IR for structural confirmation)

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of chemical compounds. However, no published experimental spectra (NMR, MS, IR) for 2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential for confirming the molecular structure by identifying the chemical environments of hydrogen and carbon atoms. Expected signals would correspond to the protons and carbons of the two substituted benzene (B151609) rings, the methoxy (B1213986) group, the amine group, and the carboxylic acid group.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of ions, confirming the molecular weight of the compound. For this compound (Molecular Formula: C₁₄H₁₄N₂O₅S), the expected molecular weight is approximately 322.34 g/mol . sigmaaldrich.com Predicted mass spectrometry data suggests an [M+H]⁺ adduct at m/z 323.06963 and an [M-H]⁻ adduct at m/z 321.05507. uni.lu It is critical to note that these are computationally predicted values, not experimental results. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amine and sulfonamide, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and S=O stretching of the sulfonyl group.

Crystallographic Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This analysis provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. A search for crystallographic studies of this compound in crystallographic databases yielded no results. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or molecular conformation is available.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of a compound and for monitoring the progress of a chemical reaction. An HPLC method for this compound would involve optimizing conditions such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid), flow rate, and detection wavelength. However, no specific, validated HPLC methods for this compound have been published in the scientific literature.

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Detection and Interaction Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces. It can provide detailed information about molecular structure and orientation upon interaction with a substrate. There is no evidence in the current body of scientific literature of SERS being applied to study this compound. Such a study could, in principle, explore its adsorption mechanism on metallic nanoparticles (e.g., silver or gold) and identify which functional groups (e.g., the carboxylic acid, amino, or sulfamoyl groups) are primarily involved in the surface interaction.

Broader Research Applications of the 2 Amino 5 2 Methoxyphenyl Sulfamoyl Benzoic Acid Scaffold

Applications in Material Science Research

The multifaceted chemical nature of the 2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid scaffold makes it an intriguing candidate for investigation in material science, particularly in the development of functional materials where molecular interactions at interfaces are crucial.

Investigation as Corrosion Inhibitors

While direct studies on this compound as a corrosion inhibitor are not extensively documented, the chemical moieties present in the molecule are characteristic of effective corrosion inhibitors. Aromatic amines, carboxylic acids, and sulfur-containing compounds are well-known for their ability to adsorb onto metal surfaces and form protective films, thereby preventing corrosion.

Research on structurally related compounds provides a strong basis for the potential efficacy of this scaffold. For instance, derivatives of aminobenzoic acid and various sulfonamides have demonstrated significant corrosion inhibition properties for different metals and alloys in aggressive environments. The mechanism of inhibition is generally attributed to the presence of heteroatoms (nitrogen, oxygen, and sulfur) and aromatic rings. These features facilitate the adsorption of the inhibitor molecule onto the metal surface, either through physical adsorption (electrostatic interactions) or chemisorption (covalent bond formation).

The this compound molecule possesses several key features that suggest its potential as a corrosion inhibitor:

Adsorption Centers: The presence of nitrogen, oxygen, and sulfur atoms with lone pairs of electrons, as well as the π-electrons of the benzene (B151609) rings, can act as active centers for adsorption onto metal surfaces.

Film Formation: The adsorbed molecules can form a protective barrier that isolates the metal from the corrosive environment. The bulky nature of the molecule could contribute to a more compact and effective protective layer.

Solubility and Stability: The carboxylic acid group can enhance the solubility of the compound in aqueous solutions, which is often a desirable property for practical applications of corrosion inhibitors.

Future research could focus on evaluating the corrosion inhibition efficiency of this compound on various metals, such as mild steel, aluminum, and copper, in different corrosive media. Techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and surface analysis methods would be instrumental in elucidating its mechanism of action and practical utility.

Exploration in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Crystal engineering, a sub-discipline of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties. The this compound scaffold is an excellent candidate for exploration in these areas due to its rich hydrogen bonding capabilities.

The molecule possesses multiple hydrogen bond donors (the amino and sulfonamide N-H groups, and the carboxylic acid O-H group) and acceptors (the carbonyl and sulfonyl oxygen atoms, and the nitrogen atoms). This array of functional groups can lead to the formation of a variety of predictable and robust supramolecular synthons, which are structural units formed by intermolecular interactions. The interplay of these interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

Potential areas of investigation in the supramolecular chemistry of this scaffold include:

Self-Assembly Studies: Investigating the spontaneous organization of the molecules in solution and in the solid state to form ordered structures. The formation of dimers, tapes, sheets, or more complex architectures through hydrogen bonding could be explored.

Co-crystallization: The formation of multi-component crystals (co-crystals) with other molecules (co-formers) to modify the physicochemical properties of the parent compound, such as solubility, stability, and bioavailability. The carboxylic acid and amino groups are particularly suitable for forming co-crystals with a wide range of guest molecules.

Polymorphism: Studying the ability of the compound to exist in more than one crystalline form (polymorphs). Different polymorphs can have different properties, and controlling polymorphism is crucial in the pharmaceutical and materials industries. The conformational flexibility of the methoxyphenyl group could influence the packing arrangements and lead to the discovery of new polymorphic forms.

By understanding and controlling the self-assembly of this molecule, it may be possible to design novel materials with tailored properties, such as porous materials for gas storage or separation, or functional materials with specific optical or electronic properties.

Chemical Probes for Biological Pathway Elucidation (In Vitro/Non-Clinical)

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold, with its inherent functionalities, could be a starting point for the development of such probes. In particular, the aminobenzoic acid and sulfonamide motifs are found in molecules with interesting photophysical properties and biological activities.

The anthranilic acid (2-aminobenzoic acid) core is a known fluorophore. mdpi.com Its derivatives are often fluorescent and their emission properties can be sensitive to the local environment, such as polarity and pH. This sensitivity can be exploited to design probes that report on specific biological events or locations. The substitution pattern on the aminobenzoic acid ring, including the sulfamoyl group, can be modified to tune the fluorescent properties, such as the excitation and emission wavelengths, quantum yield, and Stokes shift.

Potential applications of this scaffold as a chemical probe include:

Fluorescent Labeling: The carboxylic acid or amino group could be used to covalently attach the molecule to biomolecules like proteins or nucleic acids, allowing for their visualization and tracking within cells.

Ion Sensing: The sulfonamide and carboxylic acid groups can act as binding sites for metal ions. Upon binding, a change in the fluorescence of the molecule might be observed, enabling the detection and quantification of specific ions in biological systems.

Enzyme Activity Assays: The scaffold could be incorporated into substrates for specific enzymes. Cleavage of the substrate by the enzyme could lead to a change in the fluorescence signal, providing a means to monitor enzyme activity in real-time.

While the intrinsic fluorescence of the parent scaffold may need to be enhanced or modified for practical applications, its chemical tractability makes it a promising starting point for the rational design of novel chemical probes for in vitro and non-clinical biological research.

Building Block Utility in Complex Molecule Synthesis

One of the most significant applications of this compound is its use as a versatile building block in organic synthesis. The presence of three distinct and reactive functional groups allows for a wide range of chemical transformations, making it a valuable starting material for the construction of more complex molecules, including heterocyclic compounds and peptidomimetics.

The reactivity of the functional groups can be selectively controlled to achieve desired synthetic outcomes:

The Amino Group: As a primary aromatic amine, it can undergo a variety of reactions, including acylation, alkylation, diazotization, and participation in cyclization reactions to form nitrogen-containing heterocycles.

The Carboxylic Acid Group: This group can be converted into esters, amides, acid chlorides, and other derivatives. It can also participate in cyclization reactions, often in concert with the adjacent amino group.

The Sulfonamide Group: The sulfonamide linkage is generally stable, but the N-H bond can be deprotonated and the nitrogen atom can be further functionalized. The aromatic rings can also be subjected to further electrophilic substitution reactions.

The combination of the amino and carboxylic acid groups in an ortho relationship is particularly powerful for the synthesis of fused heterocyclic systems. For example, reactions with appropriate reagents can lead to the formation of:

Quinazolinones: These are a class of heterocyclic compounds with a broad range of biological activities.

Benzodiazepines: These are another important class of bioactive heterocyclic compounds.

Acridones: These are polycyclic aromatic compounds with interesting photophysical and biological properties.

The following table summarizes the potential synthetic transformations of the key functional groups in this compound:

Functional GroupPotential ReactionsResulting Structures
Amino Group Acylation, Alkylation, Diazotization followed by substitution (Sandmeyer reaction), Cyclization with carbonyl compoundsAmides, Secondary/Tertiary amines, Halogenated or cyano-substituted derivatives, Heterocycles (e.g., quinolines)
Carboxylic Acid Esterification, Amide coupling, Reduction to alcohol, Conversion to acid chlorideEsters, Amides, Benzyl (B1604629) alcohol derivatives, Acyl chlorides
Ortho-Amino Acid Cyclocondensation with phosgene, thiophosgene, or their equivalents; Reaction with aldehydes or ketones followed by cyclizationIsatoic anhydrides, Benzoxazinones, Dihydroquinazolines
Aromatic Rings Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), though the existing substituents will direct the position of new groups.Further substituted aromatic derivatives

The utility of this scaffold as a building block is underscored by the importance of the resulting complex molecules in medicinal chemistry and materials science.

Development of Analytical Reagents Based on Sulfamoylbenzoic Acid Chemistry

The structural features of this compound also suggest its potential for use in the development of new analytical reagents. The ability of the molecule to interact with other chemical species, particularly metal ions, and the potential for these interactions to produce a measurable signal, such as a color change or fluorescence, are key attributes of a good analytical reagent.

As mentioned in the context of chemical probes, the aminobenzoic acid moiety can exhibit fluorescence. mdpi.com The presence of the sulfonamide and carboxylic acid groups provides potential coordination sites for metal ions. The binding of a metal ion to the molecule could perturb its electronic structure, leading to a change in its absorption or emission spectrum. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching, can be the basis for a sensitive and selective method for the detection of specific metal ions.

For example, a related compound, 2-amino-5-sulfobenzoic acid, is known to be fluorescent and can be used for the luminescent detection of metal ions. biosynth.com It is plausible that this compound could exhibit similar properties, with the methoxyphenylsulfamoyl group potentially modulating the selectivity and sensitivity of the metal ion binding.

Furthermore, the carboxylic acid group allows for the immobilization of the molecule onto solid supports, such as polymers or silica gel. This could lead to the development of solid-phase extraction materials for the preconcentration of trace amounts of metal ions from complex matrices, or the creation of sensory materials for the visual detection of analytes.

The potential applications in analytical chemistry are summarized below:

Application AreaPrinciple of OperationPotential Target Analytes
Spectrofluorimetry Change in fluorescence intensity or wavelength upon binding to an analyte.Metal ions (e.g., transition metals, lanthanides)
Colorimetry Formation of a colored complex with an analyte.Metal ions
Solid-Phase Extraction Immobilization on a solid support to selectively adsorb analytes from a solution.Heavy metal ions
Chemical Sensors Incorporation into a sensor device where binding of an analyte produces a measurable signal (e.g., optical or electrochemical).Metal ions, certain organic molecules

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of sulfamoylbenzoic acid derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models, accelerating the discovery of new drug candidates.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can develop sophisticated QSAR models that go beyond traditional analysis. These models can identify subtle relationships between the molecular features of sulfamoylbenzoic acid derivatives and their biological activity, helping to predict the potency of newly designed compounds before they are synthesized.

Predictive Pharmacokinetics and Toxicology: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows researchers to prioritize derivatives of 2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid that are more likely to have favorable drug-like properties, reducing late-stage failures.

Generative Models for De Novo Design: Generative AI can design entirely new molecules from scratch. By learning from the vast universe of known chemical structures and their properties, these models can propose novel sulfamoylbenzoic acid analogues tailored to bind a specific biological target with high affinity and selectivity.

Virtual Screening and Docking Enhancement: While computational docking is already used to predict how these molecules bind to targets like the LPA2 receptor, AI can enhance this process. acs.orgnih.gov ML can learn from docking scores and experimental data to develop more accurate scoring functions, improving the identification of promising candidates from large virtual libraries.

Table 1: Applications of AI/ML in Sulfamoylbenzoic Acid Derivative Design
AI/ML ApplicationDescriptionPotential Impact
Predictive QSAR Develops models to predict the biological activity of novel compounds based on their chemical structure.Accelerates the identification of potent lead compounds and reduces unnecessary synthesis.
ADMET Prediction Uses algorithms to forecast the pharmacokinetic and toxicological profiles of virtual molecules.Improves the success rate of drug candidates by filtering out compounds with poor drug-like properties early on.
Generative Chemistry Designs novel molecular structures with desired properties tailored for specific biological targets.Expands the accessible chemical space and leads to the discovery of innovative and more effective drug candidates.
Enhanced Docking Refines the prediction of binding interactions between a compound and its protein target.Increases the accuracy of virtual screening, leading to a higher hit rate for biologically active molecules.

Exploration of Novel Biological Targets for Sulfamoylbenzoic Acid Derivatives

The versatile structure of the sulfonamide and sulfamoylbenzoic acid scaffold makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets beyond its traditional applications. tandfonline.comajchem-b.comresearchgate.net Future research is focused on identifying and validating novel targets for these compounds to treat a broader range of diseases.

Some of the emerging targets include:

Lysophosphatidic Acid (LPA) Receptors: The LPA2 receptor, a G protein-coupled receptor (GPCR) that mediates anti-apoptotic effects, has been a key target. Researchers have successfully designed sulfamoyl benzoic acid (SBA) analogues that are the first specific agonists of LPA2, with some showing subnanomolar activity. acs.orgnih.govnih.gov Further exploration could lead to treatments for conditions requiring mucosal barrier protection. acs.org

Purinergic Receptors (P2Y): The P2Y14 receptor, another GPCR involved in inflammatory and immune processes, is an attractive therapeutic target. nih.gov The development of antagonists for this receptor could lead to new treatments for inflammatory diseases. nih.govworktribe.com

Carbonic Anhydrases (CAs): While sulfonamides are classic inhibitors of human CAs for treating glaucoma and other conditions, research is now targeting CAs from pathogenic bacteria like Helicobacter pylori and Mycobacterium tuberculosis. nih.govfrontiersin.org This could lead to a new class of antibiotics that circumvent existing resistance mechanisms. frontiersin.orgscilit.com Furthermore, designing isoform-selective inhibitors for human CAs, such as the tumor-associated CA IX and XII, remains a major goal for developing more targeted anticancer therapies. nih.gov

Inflammasomes: The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to numerous inflammatory diseases. Sulfamoyl-benzamide derivatives have been identified as potential inhibitors of the NLRP3 inflammasome, opening avenues for new anti-inflammatory drugs. nih.gov

Receptor Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels) and a validated target in cancer therapy. Novel sulfonamide derivatives are being designed and evaluated as potent VEGFR-2 inhibitors. acs.org

Table 2: Emerging Biological Targets for Sulfamoylbenzoic Acid and Sulfonamide Derivatives
Target ClassSpecific TargetTherapeutic AreaReference
GPCRs LPA2 ReceptorInflammatory Bowel Disease, Radiation Injury nih.govnih.gov
P2Y14 ReceptorInflammatory Diseases, Diabetes nih.govworktribe.com
Enzymes Bacterial Carbonic AnhydrasesInfectious Diseases frontiersin.orgscilit.com
Tumor-Associated CAs (IX, XII)Oncology nih.gov
VEGFR-2Oncology acs.org
Immune Complexes NLRP3 InflammasomeInflammatory Diseases nih.gov

Advanced Synthetic Methodologies for Sustainable Production

The chemical synthesis of this compound and its derivatives is undergoing a transformation guided by the principles of "green chemistry." The goal is to develop manufacturing processes that are more efficient, less hazardous, and environmentally benign.

Future synthetic strategies will likely incorporate:

Bio-based Starting Materials: Instead of relying on petroleum-based precursors, methods are being developed to use renewable resources. For example, lignin, a complex polymer found in wood, can be broken down to produce various benzoic acid derivatives, providing a sustainable starting point for synthesis. rsc.org

Eco-Friendly Solvents and Catalysts: Research is focused on replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol. researchgate.netrsc.orgresearchgate.netmdpi.com The use of efficient and reusable catalysts, such as magnetically recoverable nanocatalysts, can also minimize waste and improve the sustainability of the process. jsynthchem.com

Enzymatic and Biocatalytic Processes: The use of enzymes, such as nitrilase, can enable the conversion of precursors to benzoic acid derivatives under mild, aqueous conditions, offering high selectivity and reducing the environmental impact. google.com

Energy-Efficient Reactions: Novel methods like electrochemical synthesis are being explored to drive reactions, which can reduce the need for high temperatures and harsh reagents, making the process more energy-efficient and "greener." chemistryworld.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel, simplify procedures and reduce waste. patsnap.comgoogle.com

Table 3: Comparison of Synthetic Approaches
FeatureTraditional SynthesisSustainable/Green Synthesis
Starting Materials Petroleum-based (e.g., dichlorobenzoic acid) patsnap.comRenewable resources (e.g., lignin) rsc.org
Solvents Volatile organic compounds (VOCs)Water, ethanol, glycerol, deep eutectic solvents rsc.orgresearchgate.net
Reagents/Catalysts Stoichiometric, hazardous reagents (e.g., chlorosulfonic acid) nih.govCatalytic, reusable, or biocatalytic systems (enzymes) jsynthchem.comgoogle.com
Energy Input Often requires high temperatures and pressureMilder conditions, electrochemical energy mdpi.comchemistryworld.com
Waste Generation Higher waste output, complex purificationReduced waste, simpler filtration-based workups rsc.org

Multi-Omics Approaches in Understanding Compound-Biological System Interactions

To fully understand how a compound like this compound works, researchers are moving beyond studying its effect on a single target. Multi-omics approaches provide a holistic view of the compound's impact on a biological system by simultaneously measuring changes across multiple molecular levels.

Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell, revealing how a compound alters gene expression. It can be used to generate hypotheses about a drug's mechanism of action, identify off-target effects, and understand the molecular basis of its toxicity. nih.gov Comparing the transcriptomic signatures of a compound with those of drugs with known mechanisms can help classify its function. acs.orgelifesciences.org Spatial transcriptomics can further reveal how the compound affects gene expression in different cells within a tissue, providing critical context for its activity. nih.gov

Proteomics: This is the large-scale study of proteins. By measuring changes in protein levels and post-translational modifications after treatment with a compound, proteomics can directly identify the proteins and pathways being modulated, validating predicted targets and uncovering unexpected ones.

Metabolomics: This approach profiles the complete set of small-molecule metabolites in a biological sample. It can reveal how the compound alters metabolic pathways, providing insights into its functional effects and potential metabolic liabilities.

Integrated Multi-Omics Analysis: The true power of this approach lies in integrating data from transcriptomics, proteomics, and metabolomics. This systems biology perspective can build a comprehensive network of the molecular interactions affected by the compound, leading to a much deeper understanding of its mechanism of action, identifying biomarkers of its efficacy, and predicting potential adverse effects. frontiersin.org

Design of Targeted Chemical Tools for Mechanistic Biology

Beyond their potential as therapeutics, derivatives of this compound can be engineered into sophisticated "chemical probes." These tools are designed to selectively interact with a specific protein target within a complex biological environment, allowing researchers to study that protein's function with high precision.

The design of a chemical probe involves several key steps:

Structure-Activity Relationship (SAR) Analysis: A thorough understanding of the SAR is crucial to identify which parts of the molecule are essential for target binding and which can be modified without losing potency.

Incorporation of Reporter Tags: The core scaffold can be modified to include a reporter group. For instance, a fluorescent dye can be attached, allowing researchers to visualize where the probe (and thus its target protein) is located within a cell. This has been explored for other scaffolds targeting purinergic receptors. researchgate.net

Affinity-Based Probes: An alternative modification is the addition of a "handle," such as biotin (B1667282). After the probe binds to its target protein in a cell lysate, the biotin tag can be used to pull out the probe-protein complex, enabling the identification of the target protein.

Photo-affinity Labeling: A photo-reactive group can be incorporated into the molecule. When activated by light, this group forms a permanent covalent bond with the target protein. This powerful technique allows for the unambiguous identification of the direct binding partner of the compound.

By transforming a potential drug into a chemical tool, researchers can definitively validate its biological target and elucidate the downstream consequences of modulating that target, providing crucial insights into both the compound's mechanism and the fundamental biology of the system under study.

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a sulfonyl chloride intermediate with 2-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl linkage. A benzoic acid precursor is functionalized at the 5-position via electrophilic substitution. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions (e.g., hydrolysis) .
  • pH : Use mildly basic conditions (pH 8–9) to stabilize the intermediate and enhance nucleophilic attack by the aniline .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

A combination of spectroscopic and analytical methods is essential:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide NH signals (δ ~10.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1350 cm1^{-1} and ~1150 cm1^{-1}) and carboxylic acid (O–H stretch at ~2500–3000 cm1^{-1}) functionalities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 351.08 for C14_{14}H14_{14}N2_2O5_5S) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often includes:

  • Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or α-glucosidase using spectrophotometric assays (e.g., monitoring NADH oxidation or p-nitrophenol release) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy Position : Moving the methoxy group from the 2- to 4-position on the phenyl ring reduces COX-2 inhibition by 40%, likely due to steric hindrance .
  • Sulfamoyl Substituents : Replacing the 2-methoxyphenyl group with a 4-fluorophenyl enhances α-glucosidase inhibition (IC50_{50} = 0.8 µM vs. 2.1 µM) by improving hydrophobic interactions .
  • Amino Group Derivatization : Acetylation of the amino group abolishes receptor binding, emphasizing its role in hydrogen bonding .

Q. What computational strategies are effective for predicting its binding modes?

  • Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites (e.g., COX-2 or LPA2 receptors). Adjust grid box dimensions to cover key residues (e.g., Tyr 385 for COX-2) .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to validate binding poses .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding free energies, correlating with experimental IC50_{50} values .

Q. How can conflicting data on its enzyme inhibition potency be resolved?

Discrepancies in reported IC50_{50} values may arise from:

  • Assay Conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. Tris-HCl at pH 8.0) and temperature (25°C vs. 37°C) .
  • Enzyme Sources : Use recombinant human enzymes instead of animal-derived variants to avoid interspecies variability .
  • Data Normalization : Include positive controls (e.g., aspirin for COX inhibition) and normalize activity to protein concentration .

Q. What strategies improve its stability in aqueous solutions?

  • pH Optimization : Maintain pH 6–7 to prevent hydrolysis of the sulfamoyl group. Buffers like PBS or HEPES are preferred .
  • Lyophilization : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the methoxy and sulfonamide groups .

Q. How can its metabolic pathways be characterized?

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Key Phase I reactions include hydroxylation at the benzoic acid ring .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to identify enzyme interactions .

Methodological Notes for Data Interpretation

  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons in biological assays .
  • Crystallographic Data : If single crystals are obtained (e.g., via slow evaporation in DMSO/water), submit to the Cambridge Structural Database (CSD) for public access .
  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and assess heterogeneity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid
Reactant of Route 2
2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.